5-Fluoro-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Description
5-Fluoro-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C16H19FN4O and its molecular weight is 302.353. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical and Molecular Dynamic Studies
- The compound has been studied for its adsorption and corrosion inhibition properties on iron, with investigations into quantum chemical calculations and molecular dynamics simulations. This research is pivotal in materials science and corrosion prevention technologies (Kaya et al., 2016).
Synthesis and Key Intermediate in Drug Preparation
- It serves as a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors. Its synthesis process, involving commercially available components, provides economical alternatives for producing medically significant compounds (Zhang et al., 2009).
Development of Antitumor Agents
- This compound is part of the development of new 5-fluorouracil derivatives aimed at reducing side effects and increasing safety margins in antitumor treatments. The compound's synthesis and its derivatives show promise in cancer therapy research (Rosowsky et al., 1981).
Crystallographic Investigations
- Studies have been conducted on the crystal structures of related compounds, which are crucial for understanding the molecular and electronic structures of potential pharmaceuticals (Wang et al., 2006a), (Wang et al., 2006b).
Process Development in Antifungal Agent Synthesis
- The compound has been involved in the synthesis of voriconazole, a broad-spectrum antifungal agent. The research focuses on its synthesis and process optimization, highlighting its role in developing new pharmacological agents (Butters et al., 2001).
Properties
IUPAC Name |
5-fluoro-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-12-3-2-6-19-16(12)22-10-13-4-7-21(8-5-13)15-14(17)9-18-11-20-15/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKPHMBJHPRNET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.